![molecular formula C20H18N2O2S B4774893 N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide](/img/structure/B4774893.png)
N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide
Übersicht
Beschreibung
N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide acts as a competitive inhibitor of HATs by binding to the acetyl-CoA binding site of the enzyme. This prevents the transfer of acetyl groups to histones, leading to decreased gene expression and ultimately cell death.
Biochemical and physiological effects:
N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide has been shown to induce apoptosis in cancer cells through the inhibition of HATs. Additionally, N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide is its specificity for HATs, which allows for targeted inhibition of these enzymes. However, N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide has also been shown to inhibit other enzymes such as cyclic AMP response element-binding protein (CREB) and histone deacetylases (HDACs) at higher concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
For N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide research include further investigation of its potential applications in cancer therapy, as well as its effects on other diseases such as neurodegenerative disorders. Additionally, the development of more potent and selective HAT inhibitors may lead to improved therapeutic options for cancer patients.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide has been shown to have potential applications in cancer research, specifically in the inhibition of histone acetyltransferases (HATs) such as p300 and CREB-binding protein (CBP). HATs are enzymes that play a crucial role in the regulation of gene expression and have been implicated in various cancers. Inhibition of HATs by N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-14-13-22(16-9-2-1-3-10-16)20(24)21-19(25)18-12-6-8-15-7-4-5-11-17(15)18/h1-12,23H,13-14H2,(H,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQPMTJZXRAHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)NC(=S)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.